molecular formula C22H25ClN4O B2489015 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1190018-43-9

2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2489015
CAS RN: 1190018-43-9
M. Wt: 396.92
InChI Key: USAFHRYDQMIHLL-UHFFFAOYSA-N
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Description

The focus of research on "2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride" and its analogues often centers around the exploration of their potential antipsychotic and pharmacological activities. The design and synthesis of these compounds involve combining biphenyl moieties with aryl piperazine, aiming to investigate their anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014).

Synthesis Analysis

The synthesis of these compounds typically involves nucleophilic addition reactions, cyclization, and Mannich reactions, among other synthetic strategies. Specific derivatives, such as those exhibiting anti-inflammatory activity, are synthesized through reactions involving benzoyl isothiocyanate and substituted benzoyl isothiocyanate (Ahmed et al., 2017).

Molecular Structure Analysis

Structural characterization techniques such as IR, NMR, and mass spectral studies are crucial for confirming the molecular structures of synthesized compounds. Crystallography and computational studies, including docking studies, are also employed to understand the compounds' interactions with biological targets (Amani & Nematollahi, 2012).

Chemical Reactions and Properties

Electrochemical synthesis methods have been explored for these compounds, demonstrating the role of electrochemically generated intermediates in facilitating reactions with nucleophiles. This approach underlines the versatility and reactivity of the core structure in various chemical environments (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, are significant for understanding the compound's behavior in biological systems and its pharmacokinetic profile. Investigations into the crystal structure and solubility can provide insights into the compound's formulation and delivery challenges (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity under various conditions and interactions with biological molecules, are central to the compound's pharmacological profile. Studies on the cytotoxicity and binding analysis with proteins such as human serum albumin can offer valuable information on the compound's potential as a therapeutic agent (Govindhan et al., 2017).

Scientific Research Applications

DNA Interaction and Cellular Applications

The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride shares structural similarities with known minor groove binders, such as Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. These minor groove binders have applications in fluorescent DNA staining due to their ability to permeate cells and bind to DNA. Such applications are prevalent in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant chromosome analysis. Additionally, analogs of these binders have been used as radioprotectors and topoisomerase inhibitors, indicating their potential in rational drug design and as model systems for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacology and Drug Development

In the realm of pharmacology, certain arylpiperazine derivatives, structurally similar to 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, have been applied clinically, primarily for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive pre-systemic and systemic metabolism, including N-dealkylation, leading to the formation of 1-aryl-piperazines. These metabolites show a variety of effects related to serotonin receptors in humans and animals, although some remain largely unexplored. This indicates the compound's potential application in the development of novel pharmaceutical agents targeting specific neurotransmitter receptors (Caccia, 2007).

Tuberculosis Treatment

Furthermore, structural analogs of the compound, such as Macozinone, are undergoing clinical studies for the treatment of tuberculosis. These studies focus on the inhibition of specific targets like decaprenylphosphoryl ribose oxidase (DprE1), which is crucial in the synthesis of essential arabinan polymers in the cell wall of the tuberculosis pathogen, Mycobacterium tuberculosis. This highlights the compound's potential role in developing more efficient drug regimens for tuberculosis treatment (Makarov & Mikušová, 2020).

properties

IUPAC Name

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O.ClH/c1-24-12-11-23-22(24)26-15-13-25(14-16-26)21(27)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAFHRYDQMIHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

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